molecular formula C20H23NO3 B2917939 2-(naphthalen-1-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1902894-74-9

2-(naphthalen-1-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No. B2917939
CAS RN: 1902894-74-9
M. Wt: 325.408
InChI Key: NKXLNHBWONAQAC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these moieties and the bonds between them. The naphthalene and octahydrobenzo[b][1,4]dioxin moieties are likely to contribute significantly to the compound’s overall shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its functional groups and the conditions under which it is used. For example, the acetamide group could potentially undergo hydrolysis, and the naphthalene moiety could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the naphthalene moiety might make the compound relatively nonpolar and insoluble in water .

Scientific Research Applications

Anti-Parkinson's Activity

Research has indicated the potential of naphthalene-acetamide derivatives in treating Parkinson's disease. A study synthesized novel derivatives and tested their anti-Parkinson's activity through in vitro free radical scavenging assays and in vivo screening in a 6-Hydroxydopamine-lesioned rat model. The results showed significant anti-Parkinson's activity, highlighting the therapeutic potential of these compounds in neurodegenerative disease treatment (Gomathy et al., 2012).

Organic Light Emitting Diodes (OLEDs)

Naphthalene derivatives have also found applications in the development of materials for OLEDs. A study focused on the synthesis and photophysical characterization of organotin compounds derived from Schiff bases of naphthalene derivatives, which were investigated for their potential in OLED applications. The synthesized compounds exhibited intrinsic electroluminescence properties, suggesting their utility in developing new materials for OLED technology (García-López et al., 2014).

Anticancer Evaluation

Another area of research is the exploration of naphthalene-acetamide derivatives for anticancer properties. A study synthesized and characterized derivatives for their in vitro anticancer activity against various cancer cell lines. The findings revealed that some compounds exhibited promising activity, especially against breast cancer cell lines, underscoring the potential of these derivatives in cancer therapy (Salahuddin et al., 2014).

Anti-HIV Activity

Research into the anti-HIV activity of naphthalene-acetamide derivatives has shown promising results. One study synthesized new derivatives and evaluated their efficacy as non-nucleoside HIV-1 reverse transcriptase inhibitors. Several compounds demonstrated potent inhibitory activity against HIV-1 replication, offering a new avenue for developing antiviral agents (Zhan et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is used. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c22-20(12-15-6-3-5-14-4-1-2-7-17(14)15)21-16-8-9-18-19(13-16)24-11-10-23-18/h1-7,16,18-19H,8-13H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXLNHBWONAQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)CC3=CC=CC4=CC=CC=C43)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(naphthalen-1-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide

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